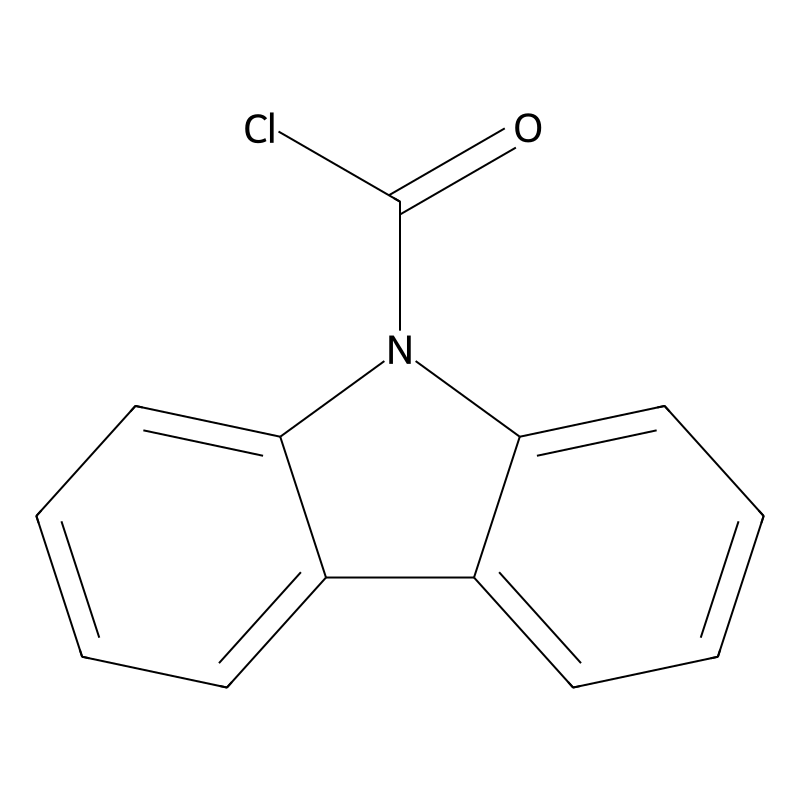

Carbazole-9-carbonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for Carbazole Derivatives: C9CC is a valuable building block for synthesizing various carbazole derivatives, which are a class of heterocyclic aromatic compounds with diverse applications []. Due to its reactive nature, C9CC can undergo various coupling reactions to introduce functional groups onto the carbazole scaffold, leading to the creation of complex and tailored molecules with desired properties [, ].

- Study of Reaction Mechanisms: C9CC has been employed in studies to understand the mechanisms of different organic reactions, particularly those involving nucleophilic substitution and acylation processes [, ]. Its well-defined structure and reactivity make it a suitable model compound for investigating reaction pathways and kinetic parameters.

Material Science:

- Development of Functional Materials: C9CC is being explored in the development of functional materials with potential applications in organic electronics and optoelectronics [, ]. By incorporating C9CC into polymers or other materials, researchers aim to achieve properties like improved conductivity, luminescence, and photoresponse.

Other Research Applications:

Carbazole-9-carbonyl chloride is an organic compound with the molecular formula C₁₃H₈ClNO. It features a carbazole core, which is a polycyclic aromatic hydrocarbon, and a carbonyl chloride functional group. This compound is recognized for its reactivity, particularly in substitution reactions due to the presence of the carbonyl chloride group, which can act as an electrophile. Carbazole-9-carbonyl chloride is typically encountered as a crystalline powder and has applications in various areas of organic synthesis and materials science .

CZ-COCl is likely to be irritating to the skin, eyes, and respiratory system. Due to the presence of the acid chloride group, it can react with water to release hydrochloric acid (HCl) fumes. Standard laboratory safety practices for handling corrosive and reactive chemicals should be followed when working with CZ-COCl [].

- Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form carbazole-9-carboxylic acid. This reaction is facilitated by basic conditions, leading to the formation of the carbazole anion .

- Substitution Reactions: The carbonyl chloride group can be replaced by nucleophiles such as amines or alcohols, yielding various derivatives of carbazole.

- Reactivity Modulation: The presence of cyclodextrins can enhance the reactivity of carbazole-9-carbonyl chloride in derivatization reactions, altering its behavior in solution compared to homogeneous systems .

Carbazole-9-carbonyl chloride exhibits notable biological activity. It has been studied for its potential as a fluorescent reagent in biochemical assays. The compound's derivatives have shown promise in various biological contexts, including:

- Antimicrobial Properties: Some derivatives demonstrate antibacterial and antifungal activities.

- Anticancer Activity: Certain studies suggest that compounds derived from carbazole-9-carbonyl chloride may inhibit cancer cell proliferation.

Several methods for synthesizing carbazole-9-carbonyl chloride have been reported:

- From Carbazole: The synthesis typically involves the chlorination of carbazole at the 9-position followed by treatment with thionyl chloride or phosphorus oxychloride to yield carbazole-9-carbonyl chloride.

- Via Carbonylation Reactions: Carbonylation of appropriate precursors using carbon monoxide and other reagents can also produce this compound.

- Cyclodextrin-mediated Synthesis: Utilizing cyclodextrins can enhance reaction rates and yields in certain synthetic pathways involving carbazole derivatives .

Carbazole-9-carbonyl chloride finds applications in various fields:

- Fluorescent Probes: It is used as a fluorescent reagent in analytical chemistry for detecting amines and amino acids.

- Organic Synthesis: Its derivatives serve as intermediates in the synthesis of pharmaceuticals and agrochemicals.

- Materials Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) due to its electronic properties.

Research indicates that carbazole-9-carbonyl chloride interacts with various biomolecules and solvents:

- Cyclodextrin Interactions: Studies show that cyclodextrins can encapsulate carbazole-9-carbonyl chloride, affecting its reactivity and solubility. This interaction alters the kinetics of hydrolysis and substitution reactions, making it a valuable tool in chemical analysis .

- Biological Interactions: The biological activity of its derivatives suggests potential interactions with cellular targets, although specific mechanisms remain under investigation.

Carbazole-9-carbonyl chloride shares structural similarities with several other compounds, which can be compared based on their functional groups and applications:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Carbazole | Polycyclic Aromatic Hydrocarbon | Basic structure without carbonyl or halide groups |

| 9-Methylcarbazole | Methyl-substituted Carbazole | Increased hydrophobicity; used in OLEDs |

| 9-Carbazolylacetic Acid | Carboxylic Acid Derivative | Exhibits different reactivity patterns |

| Carbazole-3-carboxaldehyde | Aldehyde Derivative | Reactive carbonyl group at different position |

Carbazole-9-carbonyl chloride stands out due to its unique reactivity profile stemming from both the carbonyl chloride and the aromatic system, allowing it to participate effectively in diverse chemical transformations while offering potential biological activities not observed in simpler derivatives .

Early Synthesis and Characterization

The synthesis of carbazole-9-carbonyl chloride dates back to the mid-20th century, with foundational work by Weston et al. in 1953. Initial methods involved the reaction of carbazole with phosgene (COCl₂) under controlled conditions, followed by purification via recrystallization from benzene. Early studies highlighted its moisture sensitivity and the necessity of inert atmospheres for storage.

Evolution of Synthetic Routes

Modern approaches have refined earlier methods, prioritizing safety and efficiency. For instance, palladium-catalyzed cyclodehydrogenation of diarylamines under microwave irradiation has enabled scalable production of carbazole derivatives. These advancements address earlier challenges related to phosgene toxicity and low yields in traditional acid chloride formation.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant